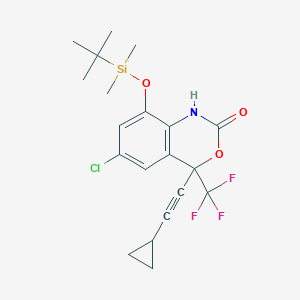

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technischer Grad

Übersicht

Beschreibung

GW 6471: ist ein potenter Antagonist des Peroxisomen-Proliferator-aktivierten Rezeptors Alpha (PPARα). Diese Verbindung hat die Summenformel C35H36F3N3O4 und ein Molekulargewicht von 619,67 g/mol . Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Rolle von PPARα in verschiedenen biologischen Prozessen zu untersuchen.

Wissenschaftliche Forschungsanwendungen

GW 6471 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird verwendet, um die chemischen Eigenschaften und die Reaktivität von PPARα-Antagonisten zu untersuchen.

Biologie: Wird in der Forschung über zelluläre Prozesse eingesetzt, die von PPARα reguliert werden, wie z. B. Lipidstoffwechsel und Entzündungen.

Medizin: Wird untersucht wegen seiner potenziellen therapeutischen Wirkungen bei Erkrankungen wie Stoffwechselstörungen und Herzkreislaufkrankheiten.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf PPARα abzielen

Wirkmechanismus

GW 6471 entfaltet seine Wirkungen durch Bindung an die Ligandenbindungsdomäne von PPARα, wodurch die Aktivierung dieses Rezeptors verhindert wird. Diese Bindung fördert die Rekrutierung von Korepressorproteinen wie SMRT und NCoR, die die transkriptionelle Aktivität von PPARα hemmen. Folglich wird die Expression von Genen, die von PPARα reguliert werden, reduziert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von GW 6471 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Der detaillierte Syntheseweg ist proprietär und wird nicht öffentlich bekannt gegeben.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für GW 6471 sind nicht umfassend dokumentiert, da die Verbindung hauptsächlich für Forschungszwecke verwendet wird. Die Synthese beinhaltet typischerweise Standardtechniken der organischen Chemie, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um hohe Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GW 6471 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die in GW 6471 vorhandenen funktionellen Gruppen verändern.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufig werden Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nucleophile und Elektrophile können je nach der gewünschten Substitution verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Wirkmechanismus

GW 6471 exerts its effects by binding to the ligand-binding domain of PPARα, thereby preventing the activation of this receptor. This binding promotes the recruitment of co-repressor proteins such as SMRT and NCoR, which inhibit the transcriptional activity of PPARα. As a result, the expression of genes regulated by PPARα is reduced .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

GW 9662: Ein weiterer PPARα-Antagonist mit einer anderen chemischen Struktur.

MK-886: Ein PPARα-Antagonist, der auch die Leukotrienbiosynthese hemmt.

T0070907: Ein selektiver PPARγ-Antagonist mit einigen überlappenden Wirkungen auf PPARα

Einzigartigkeit von GW 6471: GW 6471 ist aufgrund seiner hohen Potenz und Spezifität für PPARα einzigartig. Es hat einen IC50-Wert von 0,24 μM, was es zu einem der potentesten verfügbaren PPARα-Antagonisten macht. Darüber hinaus unterscheidet es sich von anderen ähnlichen Verbindungen durch seine Fähigkeit, die Rekrutierung von Korepressorproteinen zu fördern .

Eigenschaften

IUPAC Name |

8-[tert-butyl(dimethyl)silyl]oxy-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClF3NO3Si/c1-18(2,3)29(4,5)28-15-11-13(21)10-14-16(15)25-17(26)27-19(14,20(22,23)24)9-8-12-6-7-12/h10-12H,6-7H2,1-5H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCIHFYAYBXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClF3NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449887 | |

| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027042-31-4 | |

| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)